molecular formula C9H6F2N2OS2 B14898993 4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl-

4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl-

Cat. No.: B14898993
M. Wt: 260.3 g/mol
InChI Key: FUDMAXMNGWWURZ-UHFFFAOYSA-N
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Description

4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- is a chemical compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an isothiazole ring, a carboxamide group, a difluoromethyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the isothiazole derivative with an amine under suitable conditions.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents.

    Attachment of the Thienyl Group: The thienyl group is attached through a coupling reaction with a thienyl derivative.

Industrial Production Methods

Industrial production of 4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isothiazole derivatives, while reduction may produce reduced isothiazole derivatives.

Scientific Research Applications

4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- can be compared with other isothiazole derivatives, such as:

    4-Isothiazolecarboxamide,3,5-dichloro-: This compound has chlorine atoms instead of the difluoromethyl group and may exhibit different chemical and biological properties.

    4-Isothiazolecarboxamide,3-methyl-: The presence of a methyl group instead of a difluoromethyl group can lead to variations in reactivity and applications.

The uniqueness of 4-Isothiazolecarboxamide,3-(difluoromethyl)-n-3-thienyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6F2N2OS2

Molecular Weight

260.3 g/mol

IUPAC Name

3-(difluoromethyl)-N-thiophen-3-yl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C9H6F2N2OS2/c10-8(11)7-6(4-16-13-7)9(14)12-5-1-2-15-3-5/h1-4,8H,(H,12,14)

InChI Key

FUDMAXMNGWWURZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1NC(=O)C2=CSN=C2C(F)F

Origin of Product

United States

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